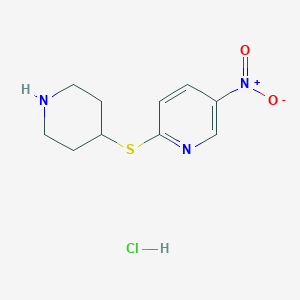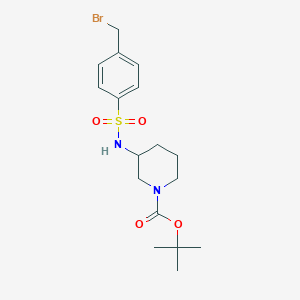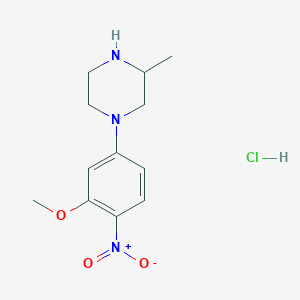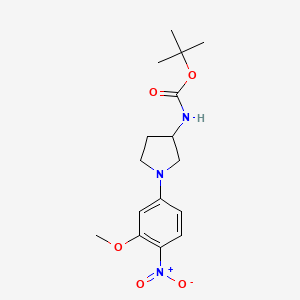![molecular formula C13H20O3S B3102575 1-Hexanol, 6-[(4-methylphenyl)sulfonyl]- CAS No. 142004-72-6](/img/structure/B3102575.png)
1-Hexanol, 6-[(4-methylphenyl)sulfonyl]-
Vue d'ensemble
Description
1-Hexanol, 6-[(4-methylphenyl)sulfonyl]- is a chemical compound with the molecular formula C13H20O3S . It has a molecular weight of 256.36 . This compound is used in various applications, including as a reagent in chemical reactions .
Molecular Structure Analysis
The molecular structure of 1-Hexanol, 6-[(4-methylphenyl)sulfonyl]- consists of a hexanol molecule where one of the hydrogen atoms is replaced by a (4-methylphenyl)sulfonyl group . This results in a molecule with 13 carbon atoms, 20 hydrogen atoms, 3 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis
The boiling point of 1-Hexanol, 6-[(4-methylphenyl)sulfonyl]- is predicted to be 435.1±45.0 °C . Its density is predicted to be 1.126±0.06 g/cm3 . The pKa value is predicted to be 15.16±0.10 .Applications De Recherche Scientifique
Organic Synthesis and Cyclization Reactions
A study by Della, E. W., & Graney, S. D. (2004) explored the regiochemistry of cyclization of α-sulfenyl-, α-sulfinyl-, and α-sulfonyl-5-hexenyl radicals, highlighting the synthetic value of sulfonyl radicals in regioselective syntheses of cyclic sulfones and sulfoxides. This research demonstrates the potential of sulfonyl compounds in facilitating complex organic synthesis processes through regioselective cyclization reactions, offering pathways to diverse cyclic compounds with various applications (Della & Graney, 2004).
Phase Behavior in Ionic Liquid Solutions
Domańska, U., et al. (2010) investigated the phase equilibria of ionic liquid solutions, including the characterization of compounds by differential scanning calorimetry and their solubility behavior. This study is crucial for understanding the applications of sulfonyl derivatives in the design and development of ionic liquids with specific phase behavior characteristics, impacting fields such as solvent design, extraction processes, and material science (Domańska et al., 2010).
Proton Conductivity and Materials Science
Çelebi, E. B., & Hacıvelioğlu, F. (2017) developed a method for preparing sulfonic acid functional cyclic and polymeric phosphazenes. Their research on the proton conductivity properties of these materials underlines the potential of sulfonyl-functionalized compounds in creating novel materials for fuel cell applications and other technologies requiring efficient proton conductors (Çelebi & Hacıvelioğlu, 2017).
Luminescent Materials and Sensing Applications
Zhou, L.-j., et al. (2016) synthesized lanthanide-organic frameworks with sulfonate-carboxylate ligands, demonstrating applications in gas sorption, proton conductivity, and luminescent sensing of metal ions. Such frameworks, incorporating sulfonyl derivatives, showcase the versatility of these compounds in creating functional materials for sensing, luminescence, and environmental monitoring (Zhou et al., 2016).
Enzyme Inhibition for Therapeutic Applications
Abbasi, M., et al. (2019) explored the synthesis and enzyme inhibitory potential of new sulfonamides with benzodioxane and acetamide moieties. Their work indicates the relevance of sulfonyl compounds in the development of inhibitors against enzymes like α-glucosidase and acetylcholinesterase, suggesting potential therapeutic applications for treating diseases such as diabetes and Alzheimer's (Abbasi et al., 2019).
Mécanisme D'action
Safety and Hazards
The safety data sheet for 1-Hexanol indicates that it is a flammable liquid and vapor. It is harmful if swallowed or in contact with skin, and it causes serious eye irritation . It is also toxic to aquatic life . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces, keeping the container tightly closed, and wearing protective gloves, eye protection, and face protection .
Propriétés
IUPAC Name |
6-(4-methylphenyl)sulfonylhexan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O3S/c1-12-6-8-13(9-7-12)17(15,16)11-5-3-2-4-10-14/h6-9,14H,2-5,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALZRWBFWUKHAKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCCCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Hexanol, 6-[(4-methylphenyl)sulfonyl]- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-Butyl 3-(benzo[d]isothiazol-3-ylamino)piperidine-1-carboxylate](/img/structure/B3102498.png)







![Chlorodihydrido{(S)-(-)-7-Bis(3,5-di-t-butylphenyl)phosphino-7'-[(3-methylpyridine-2-ylmethyl)amino]-2,2',3,3'-tetrahydro-1,1'-spirobiindane}iridium(III)](/img/structure/B3102560.png)

![1,4-Dioxaspiro[4.5]dec-6-en-8-one, 7,9,9-trimethyl-](/img/structure/B3102576.png)
![(1-(5-Nitrobenzo[d]thiazol-2-yl)pyrrolidin-3-yl)methanol](/img/structure/B3102595.png)
